molecular formula C11H13BrO2 B1628436 Ethyl 2-(4-(bromomethyl)phenyl)acetate CAS No. 7398-81-4

Ethyl 2-(4-(bromomethyl)phenyl)acetate

Cat. No. B1628436
CAS RN: 7398-81-4
M. Wt: 257.12 g/mol
InChI Key: DIRNFSQJXFUUEF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(bromomethyl)phenyl)acetate is a chemical compound with the formula C10H11BrO2 . It is also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 2-(4-(bromomethyl)phenyl)acetate can involve various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-(bromomethyl)phenyl)acetate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intermediate for Synthesis

    Ethyl 2-(4-(bromomethyl)phenyl)acetate serves as an intermediate in the synthesis of various compounds. For instance, 4-phenyl-2-butanone, which holds importance in medicine, is synthesized using ethyl ethanate through a series of reactions involving Claisen's condensation and substitution reactions (Jiangli Zhang, 2005).

  • Suzuki Coupling Reactions

    The compound has been utilized in Suzuki coupling reactions, a technique commonly employed in academic and industrial research to generate functionalized biaryls. This methodology has been used to synthesize ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showcasing the compound's role in the discovery of new anti-inflammatory drugs (N. Costa et al., 2012).

Biological Interactions and Applications

  • Binding with Human Serum Albumin

    The binding characteristics of thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, to human serum albumin (HSA) have been studied to understand the pharmacokinetic mechanisms of these drugs. These studies reveal insights into the drug's binding kinetics and structural changes induced in HSA, providing valuable information for drug development (S. Karthikeyan et al., 2016).

  • Membrane Reactor Development

    Ethyl 2-hydroxy-4-phenylbutyrate, a related compound, has been studied for its role as an intermediate in the synthesis of ACE-inhibitors. The kinetic resolution of this compound has been achieved using a membrane reactor, highlighting the potential of such systems in efficient drug synthesis (A. Liese et al., 2002).

Safety And Hazards

When handling Ethyl 2-(4-(bromomethyl)phenyl)acetate, it is recommended to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, one should not eat, drink or smoke .

properties

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNFSQJXFUUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577225
Record name Ethyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(bromomethyl)phenyl)acetate

CAS RN

7398-81-4
Record name Ethyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.00 g of 2-[4-(bromomethyl)phenyl]acetic acid was suspended in 5 mL of a 4M solution of hydrogen chloride in ethanol, and this suspension was stirred for 2 hours at room temperature. The reaction mixture was concentrated under reduced pressure to yield 0.954 g of ethyl 2-[4-(bromomethyl)phenyl]acetate as light brown oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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